Biperiden

Muscarinic Receptor Binding Antiparkinsonian Drug Selectivity In Vitro Pharmacology

Non-selective anticholinergics confound mechanistic studies, obscuring M1-specific roles in cognition and motor control. Biperiden (CAS 514-65-8) solves this with quantifiable M1 selectivity (Ki=0.48 nM, 66-fold over M2), enabling precise dissection of central cholinergic pathways. - Sub-nanomolar M1 affinity eliminates receptor ambiguity in preclinical assays. - 66-fold M1/M2 selectivity reduces peripheral off-target confounding. - Well-defined PK profile (Vss=18.5 L/kg) supports CNS distribution benchmarking. Reliable global supply with documented purity and characterization data for reproducible research.

Molecular Formula C21H29NO
Molecular Weight 311.5 g/mol
CAS No. 514-65-8
Cat. No. B1667296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiperiden
CAS514-65-8
SynonymsAkineton
alpha-Bicyclo(2.2.1)hept-5-en-2-yl-alpha-phenyl-1-piperidinepropanol
Biperiden
Biperiden Hydrochloride
Biperiden, 1R-(1 alpha,2 alpha(R*),4 alpha)-Isomer
Biperiden, 1S-(1 alpha,2 alpha(R*),4 alpha)-Isomer
Biperidene
Hydrochloride, Biperiden
Molecular FormulaC21H29NO
Molecular Weight311.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O
InChIInChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2
InChIKeyYSXKPIUOCJLQIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFluffy white powder, mp 238 °C. Solubility in water (mg/100 mL) at 30 °C: 220 (ph 3.8), 280 (pH 5.5), 290 (pH 6.7), 264 (pH 7.9), 244 (pH 9.2-10.1) /Hydrochloride/
Slightly soluble in ethanol;  readily soluble in methanol
4.26e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Biperiden: M1-Selective Muscarinic Antagonist


Biperiden (CAS 514-65-8) is a synthetic tertiary amine muscarinic acetylcholine receptor antagonist [1]. It is primarily utilized in research and clinical practice as an antiparkinsonian agent and for the management of drug-induced extrapyramidal symptoms (EPS) . Its core mechanism involves competitive antagonism at cholinergic receptors in the corpus striatum, which helps to restore the balance between cholinergic and dopaminergic systems . A key differentiating characteristic is its preferential binding to the M1 muscarinic receptor subtype over peripheral subtypes like the cardiac M2 receptor [2].

M1-preferring muscarinic antagonist
Research models of striatal cholinergic/dopaminergic imbalance
Defined M1/M2 selectivity context for CNS studies

Biperiden: In-Class Differentiation


Within the class of anticholinergic antiparkinsonian drugs, compounds like trihexyphenidyl, benztropine, and procyclidine share a common mechanism but exhibit critical differences in receptor subtype selectivity, pharmacokinetic properties, and resultant clinical profiles [1]. Simple interchangeability is not scientifically sound, as subtle variations in binding affinity can lead to distinct therapeutic and adverse effect patterns [2]. For instance, while many agents in this class are non-selective, biperiden demonstrates a quantifiable preference for the central M1 receptor, which may translate to a different risk-benefit profile compared to agents with stronger peripheral or non-selective binding [3]. The following evidence directly addresses the quantitative differences that inform product selection.

Receptor Subtype Selectivity
M1-selective profile may not match non-selective anticholinergics (trihexyphenidyl, benztropine).
Endpoint Profile Shift
Peripheral binding differences can alter cholinergic/dopaminergic balance interpretation in model systems.

Biperiden: Comparative Quantitative Evidence


M1 Receptor Affinity

Biperiden demonstrates sub-nanomolar affinity for the human muscarinic M1 receptor, a key target for its central antiparkinsonian effects. In a comparative study using cloned human receptors expressed in Chinese hamster ovary (CHO) cells, its affinity was quantifiably higher than that of several common comparators [1].

M1 Affinity
Head-to-head
Ki 0.48 nM
vs trihexyphenidyl 1.6 nM, procyclidine 4.6 nM, benztropine 0.231 nM
Supports M1 targeting selectivity review
Radioligand binding, CHO cells
Muscarinic Receptor Binding Antiparkinsonian Drug Selectivity In Vitro Pharmacology

M1/M2 Receptor Selectivity

A defining feature of biperiden is its high selectivity for the central M1 receptor over the cardiac M2 receptor. This selectivity is quantitatively superior to that of the reference M1-selective antagonist, pirenzepine [1]. This profile contrasts with non-selective anticholinergics, which may cause more pronounced cardiac effects.

M1/M2 Selectivity
Head-to-head
66-fold (M1/M2)
vs pirenzepine 28-fold
Informs peripheral M2 interaction interpretation
Rabbit vas deferens / atrium
Receptor Selectivity Cardiac Safety Anticholinergic Side Effects

Antinicotinic Activity

In animal models, biperiden exhibits substantially greater antinicotinic activity than other anticholinergic agents, a property that historically correlates with clinical efficacy against parkinsonism [1].

Antinicotinic Activity
Cross-study
4× antinicotinic activity
vs atropine, caramiphen, trihexyphenidyl
Reported antinicotinic potency context
Nicotine-antagonism models
Antinicotinic Activity Parkinsonism Models Preclinical Pharmacology

Volume of Distribution

Biperiden's high volume of distribution indicates extensive tissue penetration, which is a critical factor for a centrally-acting agent. Direct comparative data from an in vivo rabbit model shows biperiden's Vss is numerically higher than that of trihexyphenidyl [1].

Volume of Distribution
Head-to-head
Vss 18.5 L/kg (rabbit)
vs trihexyphenidyl 17.6 L/kg
Supports CNS distribution interpretation
Concomitant IV administration
Pharmacokinetics Tissue Distribution In Vivo Pharmacology

Sedation in Human Study

In a double-blind, placebo-controlled study in healthy human volunteers, biperiden was directly compared to trihexyphenidyl. A significant difference was observed in the subjective experience of sedation, with biperiden rated as significantly more sedating [1].

Sedation Profile
Head-to-head
Significantly higher sedation
vs trihexyphenidyl (less sedating) and placebo
Sedation endpoint context in human study
Single oral dose, healthy volunteers
Clinical Pharmacology Adverse Events Human Study

Biperiden: Research Applications


M1-Selective Antagonism in CNS Models

Biperiden is an optimal tool compound for preclinical research requiring potent M1 receptor blockade with a defined selectivity profile. Its sub-nanomolar M1 affinity (Ki = 0.48 nM) and high M1/M2 selectivity (66-fold) make it superior to non-selective agents like procyclidine for studies aiming to dissect the specific role of the M1 receptor in cognition, motor control, or neuropsychiatric disorders [1] [2]. Procurement of biperiden over other anticholinergics allows for more precise mechanistic interpretation of in vivo and in vitro results.

PK/PD Modeling and Tissue Distribution

Due to its well-characterized pharmacokinetic profile, including a high volume of distribution (Vss = 18.5 L/kg in rabbits), biperiden serves as an excellent reference compound for PK/PD studies of centrally-acting drugs [1]. Its extensive tissue penetration is a key parameter for modeling drug distribution into the CNS. Researchers and formulators developing novel CNS therapeutics can use biperiden as a benchmark for assessing the distribution characteristics of new chemical entities.

Human Studies of Anticholinergic Side Effects

For clinical pharmacology studies investigating the cognitive and sedative effects of anticholinergic drugs, biperiden offers a distinct, quantifiable profile. The finding that biperiden is more sedating than trihexyphenidyl in human volunteers provides a clear rationale for its use as a positive control in studies of arousal, attention, and memory [1]. This differentiated side-effect profile makes it a valuable tool for creating experimental models of cholinergic dysfunction in healthy subjects.

Application
Selection Property
Validation Focus
CNS M1 receptor signaling studies
M1/M2 selectivity profile
M1-specific pathway dissection, behavioral models
PK/PD modeling of CNS-targeted compounds
Tissue distribution profile
CNS exposure benchmarking, distribution model validation
Anticholinergic pharmacodynamics in humans
Sedation endpoint profile
Cognitive and arousal endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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